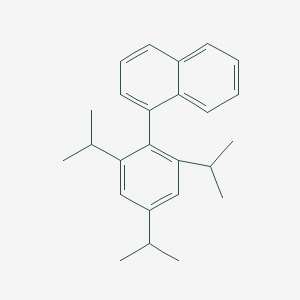

1-(2,4,6-Triisopropylphenyl)naphthalene

Description

Contextualization of Bulky Aryl-Naphthalene Frameworks in Molecular Design

Bulky aryl-naphthalene frameworks are key components in the field of molecular design due to their rigid and well-defined spatial arrangements. The naphthalene (B1677914) moiety provides a broad, planar surface with rich electronic properties, while the bulky aryl substituent, in this case, the 2,4,6-triisopropylphenyl group, introduces significant steric hindrance. This steric bulk is not merely a passive feature; it actively influences the molecule's conformation, stability, and intermolecular interactions. In broader contexts, such frameworks are instrumental in creating chiral ligands for asymmetric catalysis, where the steric environment around a metal center can dictate the stereochemical outcome of a reaction. They also form the basis for molecular scaffolding in supramolecular chemistry and the development of materials with specific optical or electronic properties.

Significance of Sterically Hindered Biaryl Systems in Chemical Research

Sterically hindered biaryl systems are of profound importance across various domains of chemical research. Their restricted rotation can lead to atropisomerism, a form of chirality that is crucial in the development of stereoselective catalysts and chiral materials. The synthesis of these sterically congested molecules often presents a significant challenge, driving the development of novel cross-coupling methodologies, such as specialized Suzuki-Miyaura reactions, that can overcome the steric repulsion between the coupling partners. nih.gov The presence of bulky substituents can also enhance the stability of reactive intermediates and catalysts by preventing bimolecular decomposition pathways. Furthermore, in materials science, the steric hindrance in biaryl systems can disrupt crystal packing, leading to amorphous materials with useful properties for applications such as organic light-emitting diodes (OLEDs). The exploration of these systems continues to be a fertile ground for discovering new chemical reactivity and designing functional molecules. researchgate.netresearchgate.net

| Property | Value |

| Molecular Formula | C25H30 |

| CAS Number | 700360-07-2 |

| Molecular Weight | 330.51 g/mol |

This data is sourced from chemical databases and does not originate from dedicated research publications on this specific compound.

The absence of detailed studies on 1-(2,4,6-Triisopropylphenyl)naphthalene suggests that it may be a novel compound with untapped potential or a synthetic intermediate that has not been the primary focus of research. Further investigation into this molecule could unveil unique properties and applications, contributing to the broader understanding and utility of sterically hindered biaryl systems.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C25H30 |

|---|---|

Molecular Weight |

330.5 g/mol |

IUPAC Name |

1-[2,4,6-tri(propan-2-yl)phenyl]naphthalene |

InChI |

InChI=1S/C25H30/c1-16(2)20-14-23(17(3)4)25(24(15-20)18(5)6)22-13-9-11-19-10-7-8-12-21(19)22/h7-18H,1-6H3 |

InChI Key |

NSLLFZMUKMDRRM-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C1=CC(=C(C(=C1)C(C)C)C2=CC=CC3=CC=CC=C32)C(C)C |

Origin of Product |

United States |

Structural and Conformational Analysis of 1 2,4,6 Triisopropylphenyl Naphthalene

Molecular Geometry and Non-Planarity Induced by Steric Interactions

The structure of 1-(2,4,6-Triisopropylphenyl)naphthalene involves a naphthalene (B1677914) ring connected to a 2,4,6-triisopropylphenyl ring via a single carbon-carbon bond. In an idealized, non-sterically hindered biaryl system, the two aromatic rings would prefer to be coplanar to maximize π-orbital overlap. However, in the case of this compound, significant steric hindrance is anticipated.

The primary source of this steric strain arises from the interactions between the hydrogen atom at the 8-position of the naphthalene ring and the two ortho-isopropyl groups on the phenyl ring. According to the principles of Valence Shell Electron Pair Repulsion (VSEPR) theory, these bulky isopropyl groups will repel the adjacent naphthalene ring system. This repulsion forces the two aromatic rings out of planarity, resulting in a twisted or non-planar molecular geometry. The molecule is therefore expected to adopt a conformation where the dihedral angle between the planes of the naphthalene and triisopropylphenyl rings is significantly greater than 0°. In a similar, though less hindered compound, 1-(2,4-dimethylphenyl)-4-(4-methoxyphenyl)naphthalene, the dihedral angle between the naphthalene ring and the dimethylphenyl ring was found to be 65.24 (12)°. nih.gov Given the greater steric bulk of isopropyl groups compared to methyl groups, a similarly large, if not larger, dihedral angle would be expected for this compound.

Rotational Barriers and Atropisomerism in Biaryl Linkages

The steric hindrance that induces non-planarity in this compound also leads to a significant energy barrier for rotation around the single bond connecting the two aryl rings. This phenomenon is known as hindered rotation. When the energy barrier to rotation is sufficiently high, it can lead to the existence of stable rotational isomers, or rotamers. If these rotamers are non-superimposable mirror images of each other, they are a specific type of stereoisomer known as atropisomers.

Atropisomerism is a form of axial chirality, where the molecule is chiral due to hindered rotation about an axis rather than the presence of a chiral center. For atropisomers to be stable and isolable at room temperature, the rotational energy barrier must be high enough to prevent their interconversion. A generally accepted threshold for the rotational barrier to allow for the isolation of atropisomers is approximately 20-24 kcal/mol (about 84-100 kJ/mol). Given the presence of two bulky ortho-isopropyl groups on the phenyl ring adjacent to the naphthalene ring, it is highly probable that this compound exhibits atropisomerism.

Experimental Elucidation of Restricted Rotation (e.g., Dynamic NMR Spectroscopy)

Dynamic Nuclear Magnetic Resonance (DNMR) spectroscopy is a powerful experimental technique used to determine the energy barriers of dynamic processes such as bond rotation. In a DNMR experiment, the NMR spectrum of a compound exhibiting restricted rotation is recorded at various temperatures.

At high temperatures, where the rate of rotation is fast on the NMR timescale, the spectrum shows averaged signals for the exchanging nuclei. For this compound, this would mean that the signals for the two ortho-isopropyl groups would be equivalent. As the temperature is lowered, the rate of rotation decreases. When the rate of rotation becomes comparable to the frequency difference between the signals of the non-equivalent nuclei in the individual rotamers, the NMR signals begin to broaden.

Upon further cooling, a point known as the coalescence temperature is reached, where the separate signals for the two non-equivalent groups merge into a single broad peak. Below the coalescence temperature, if the rotation is slow enough, distinct signals for the non-equivalent nuclei in each of the stable rotamers can be observed. By analyzing the line shape of the signals at different temperatures, particularly at the coalescence point, the rate constant for the rotational process can be calculated. From this, the Gibbs free energy of activation (ΔG‡), which represents the rotational barrier, can be determined using the Eyring equation. While no specific DNMR data exists for this compound, studies on other hindered biaryls have successfully employed this technique to quantify their rotational barriers. rsc.orgresearchgate.net

Influence of Ortho-Isopropyl Groups on Torsional Angles

The two ortho-isopropyl groups on the phenyl ring are the primary contributors to the steric hindrance that governs the conformational properties of this compound. These bulky groups effectively "flank" the biaryl linkage. The steric repulsion between these isopropyl groups and the peri-hydrogen (at the 8-position) of the naphthalene ring forces the molecule to adopt a twisted conformation.

The magnitude of the torsional angle (the dihedral angle between the two aromatic rings) is a direct consequence of the size of the ortho substituents. Larger substituents lead to greater steric repulsion and, consequently, a larger torsional angle to alleviate this strain. The para-isopropyl group, being distant from the biaryl linkage, has a negligible direct effect on the torsional angle. The significant steric demand of the ortho-isopropyl groups is expected to result in a ground-state conformation with a large torsional angle, likely in the range of 60° to 90°, to minimize the repulsive interactions.

Solid-State Structures via X-ray Crystallography

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. A successful crystallographic analysis of this compound would provide precise information on bond lengths, bond angles, and torsional angles. It would confirm the non-planar geometry and provide an accurate measure of the dihedral angle between the naphthalene and triisopropylphenyl rings.

Analysis of Intermolecular Packing and Crystal Architecture

Beyond the structure of a single molecule, X-ray crystallography reveals how molecules are arranged in a crystal lattice. This intermolecular packing is governed by a combination of weak non-covalent interactions, such as van der Waals forces, and in some cases, C-H···π interactions. The bulky and irregularly shaped nature of this compound, due to the isopropyl groups, would likely lead to a complex packing arrangement that attempts to maximize packing efficiency while minimizing steric clashes between adjacent molecules.

The analysis of the crystal architecture would involve identifying any recurring packing motifs, such as herringbone or π-stacking interactions, although the latter might be hindered by the non-planar nature of the molecule. Understanding the intermolecular interactions is crucial for comprehending the solid-state properties of the material.

Diastereomeric Rotamer Characterization

If this compound were to be derivatized with a chiral auxiliary, this would lead to the formation of diastereomeric rotamers. These diastereomers, unlike enantiomeric atropisomers, have different physical properties and can be distinguished by techniques such as NMR spectroscopy and X-ray crystallography.

In the solid state, if a pair of diastereomeric rotamers crystallizes, X-ray diffraction can be used to determine the absolute configuration of each rotamer. This would involve solving the crystal structure and assigning the stereochemistry at the chiral auxiliary and the axis of hindered rotation. Such studies have been performed on related naphthalene derivatives, where the presence of a chiral sulfinyl group allowed for the characterization of diastereomeric rotamers and was shown to influence the stereochemical outcome of reactions. chemspider.com

Reactivity and Reaction Mechanism Studies

Influence of Steric Bulk on Reaction Pathways and Selectivity

The sheer size of the Tipp substituent, ortho-substituted on the naphthalene (B1677914) ring, creates a sterically crowded environment that restricts molecular motion and shields potential reaction sites. This steric bulk is a dominant factor in controlling the molecule's chemical behavior.

Stereoselective Transformations Driven by Conformational Control

The covalent bond linking the naphthalene and the triisopropylphenyl rings is subject to restricted rotation due to severe steric clash between the isopropyl groups and the hydrogen atom at the 8-position of the naphthalene core. This restricted rotation, a phenomenon known as atropisomerism, can lead to the existence of stable, non-interconverting rotational isomers (atropisomers). This conformational stability is a key element in stereoselective synthesis, where the fixed spatial arrangement of the bulky groups directs incoming reagents to attack from a specific, less hindered face of the molecule.

In related sterically hindered biaryl systems, the control of conformation has been shown to be energetically significant. For example, computational studies on similar biaryl diols have revealed that specific conformations can be energetically preferred by as much as 5.8 kcal/mol, a direct consequence of the steric interactions of bulky substituents. This high degree of conformational restriction is crucial for achieving high stereoselectivity in transformations, as the molecule is locked into a specific chiral shape that dictates the stereochemical outcome of a reaction.

Impact on Nucleophilic and Electrophilic Reactions

The steric shielding provided by the Tipp group significantly impacts both nucleophilic and electrophilic reactions at the naphthalene core. The bulky substituent acts as a protective shield, hindering the approach of reagents to the nearby positions on the aromatic ring.

For electrophilic aromatic substitution, which typically occurs readily on the naphthalene ring system, the Tipp group deactivates the peri-position (C8) and sterically blocks the ortho-position (C2). Electrophiles are therefore directed to attack the less hindered positions of the naphthalene system. This steric hindrance can override the typical electronic directing effects of substituents, leading to unusual regioselectivity.

In the context of nucleophilic reactions, the steric bulk makes a direct attack on the carbon atom bearing the Tipp group (C1) or adjacent positions exceptionally difficult. Any nucleophilic addition or substitution would require the nucleophile to navigate a highly congested space, leading to a significant increase in the activation energy for such processes. Research on related sterically hindered systems has shown that increasing steric bulk around a reaction center can dramatically slow down reaction rates.

Mechanistic Probes for Understanding Reaction Intermediates

The unique steric properties of 1-(2,4,6-triisopropylphenyl)naphthalene make it a valuable tool for probing the mechanisms and intermediates of complex chemical reactions.

Exploration of Aryl Anion and Radical Pathways

The formation of aryl anions or radicals at or near the C1 position of the naphthalene ring is significantly influenced by the Tipp group. Attempts to generate a lithiated species (an aryl anion) at the C2 or C8 positions via direct deprotonation would be sterically hindered. However, this compound can be instrumental in studying electron transfer processes that form radical anions. The naphthalene core is a known electron acceptor, and the formation of a naphthalene radical-anion is a key step in many metal-catalyzed reactions. Studies involving radical inhibitors can help elucidate whether a given transformation involving this substrate proceeds through a radical pathway. The steric bulk would not prevent the initial electron transfer to the π-system but would influence the subsequent reactions of the resulting radical anion.

Metal-Catalyzed Reaction Manifolds

In metal-catalyzed reactions, the 2,4,6-triisopropylphenyl group has been utilized as a "non-transferable" arene in unsymmetrical iodonium (B1229267) salts for C-H arylation reactions. In these cases, the palladium catalyst selectively transfers the less hindered aryl group to a substrate, while the bulky Tipp-naphthalene moiety remains on the iodine. This selectivity is driven entirely by steric hindrance, preventing the bulky group from participating in the catalytic cycle.

This compound can also serve as a substrate in C-H functionalization studies. The steric hindrance around the C2 and C8 positions would make them challenging targets for activation, providing a means to test the limits and selectivity of new catalytic systems. The reaction would likely favor functionalization of the more accessible C-H bonds on the naphthalene ring or even the isopropyl groups of the Tipp substituent, depending on the catalyst and reaction conditions.

Kinetic Aspects of Transformations Involving Sterically Hindered Centers

The steric strain inherent in this compound has profound kinetic consequences, most notably on the barrier to rotation around the aryl-aryl single bond. This rotational barrier is a quantifiable measure of the steric hindrance.

The energy required to overcome the rotational barrier can be determined experimentally, often using dynamic Nuclear Magnetic Resonance (NMR) spectroscopy, and corroborated by computational methods like Density Functional Theory (DFT). For instance, in a structurally related system, the steric repulsion between a bulky naphthalene group and triisopropyl groups attached to a C-N bond resulted in restricted rotation that was only overcome by heating to 343 K (70 °C). For C-C biaryl systems, these barriers can be substantial, effectively preventing free rotation at room temperature and leading to atropisomerism. The kinetic stability of these isomers is directly related to the height of this rotational energy barrier.

Below is a table summarizing the conceptual kinetic data related to the rotational barrier in sterically hindered biaryls.

| Biaryl System | Interacting Groups | Rotational Barrier (ΔG‡, kcal/mol) | Consequence |

|---|---|---|---|

| Unsubstituted Biphenyl | H vs H | ~6.0 | Fast rotation at room temperature |

| Ortho-Substituted Biphenyl | Substituent vs H | 15-20 | Slowed rotation, potentially separable isomers at low temp |

| This compound | Isopropyl vs Naphthyl C-H | >25 (Estimated) | No free rotation; stable atropisomers at room temperature |

This high barrier to rotation directly impacts the kinetics of any reaction where the transition state requires a change in the dihedral angle between the two aromatic rings. Such transformations will exhibit significantly slower reaction rates compared to less hindered analogues.

Thematic Investigations of Steric Effects and Their Consequences

Steric Hindrance in Ligand Design and Coordination Chemistry

The defining feature of 1-(2,4,6-triisopropylphenyl)naphthalene is the significant steric bulk imparted by the 2,4,6-triisopropylphenyl group, often referred to as a "terphenyl-like" substituent. This group, with its ortho-isopropyl substituents, acts as a rigid steric shield around the point of attachment to the naphthalene (B1677914) ring. This structural characteristic has profound implications when the molecule is conceptualized as a ligand in coordination chemistry, creating a well-defined, sterically protected pocket around a metal center.

Stabilization of Reactive Species by Bulky Ligands

One of the most significant applications of sterically demanding ligands is the kinetic stabilization of reactive species, particularly those with low coordination numbers or unusual oxidation states. rsc.orgnih.govescholarship.org The this compound moiety, if incorporated into a ligand framework, would excel in this role. The bulky triisopropylphenyl group effectively prevents the approach of other molecules, inhibiting unwanted side reactions such as dimerization, polymerization, or solvent coordination. researchgate.net

This principle has been extensively demonstrated with m-terphenyl (B1677559) ligands, which have successfully been used to isolate and characterize otherwise transient species, such as complexes with low-coordinate metal centers or metal-metal multiple bonds. rsc.orgacs.orgescholarship.org The steric shielding provided by the flanking aryl groups of the terphenyl ligand is analogous to the protection that would be offered by the 2,4,6-triisopropylphenyl group in this compound. By creating a sterically congested environment, such ligands can enforce unusual molecular geometries and prevent the decomposition of highly reactive metal centers. escholarship.orgescholarship.org

Modulation of Catalytic Activity and Selectivity via Steric Control

In the realm of homogeneous catalysis, the steric and electronic properties of ligands are paramount in controlling the activity and selectivity of the metal catalyst. nih.gov Bulky biaryl phosphine (B1218219) ligands, for example, have proven to be exceptionally effective in a wide range of palladium-catalyzed cross-coupling reactions. nih.govacs.orguj.ac.za The steric bulk of these ligands is believed to facilitate the crucial reductive elimination step in the catalytic cycle, leading to higher reaction efficiency. uj.ac.za

A ligand system based on this compound would exert powerful steric control over a catalytic center. The bulky framework can create a specific, constrained pocket around the metal's active site. This has several consequences:

Selectivity: The ligand can dictate the trajectory of incoming substrates, leading to high regioselectivity or stereoselectivity by allowing only substrates of a specific size or shape to access the active site.

Substrate Scope: The use of such sterically demanding ligands has been shown to enable challenging cross-coupling reactions, such as those involving sterically hindered substrates or deactivated aryl chlorides. uj.ac.zanih.gov

Role of Steric Bulk in Molecular Self-Assembly and Supramolecular Architectures

The same steric hindrance that defines the coordination chemistry of this compound also governs its behavior in the solid state and in solution, profoundly influencing its ability to form ordered structures through self-assembly.

Driving π-Stacking Interactions in Conjugated Systems

Pi-stacking is a fundamental non-covalent interaction that drives the self-assembly of aromatic molecules. nih.govnih.gov However, for this compound, the bulky triisopropylphenyl group makes conventional face-to-face π-stacking of the naphthalene cores sterically impossible. This phenomenon is an example of "frustrated π-stacking," where a balance between attractive π–π interactions and repulsive steric hindrance dictates the final supramolecular structure. bohrium.comrsc.org

Instead of a cofacial arrangement, the steric bulk would force any intermolecular aggregation into alternative geometries, such as:

Slipped-Stack Arrangement: Aromatic cores are offset from one another.

T-shaped (Edge-to-Face) Arrangement: The edge of one aromatic ring interacts with the face of another.

Computational studies have shown that substituents can have a profound influence on the strength and geometry of π-π stacking interactions. nih.govresearchgate.net In the case of this compound, the steric repulsion from the isopropyl groups is the dominant factor, preventing close association of the naphthalene π-systems and leading to weakly associated or entirely isolated molecules in the solid state.

Influence on Host-Guest Chemistry and Molecular Recognition

Macrocyclic host molecules like calixarenes and pillararenes rely on pre-organized, sterically defined cavities to selectively bind guest molecules. researchgate.netfrontiersin.org These hosts demonstrate that steric bulk is not just a hindrance but a powerful tool for constructing functional supramolecular architectures. rsc.org

If units of this compound were used as building blocks for a larger macrocycle, they would form a host with a deep, rigid, and sterically shielded cavity. The triisopropylphenyl groups would form a well-defined portal or rim around the cavity entrance, controlling access for potential guest molecules. rsc.org This steric gating would lead to high selectivity based on the size and shape of the guest. The interior of such a cavity, lined with naphthalene surfaces, would be hydrophobic and capable of binding neutral organic molecules through van der Waals and π-π interactions, if the guest's geometry permits entry past the steric barrier. researchgate.net

Steric Modulation of Electronic Delocalization and Molecular Planarity

Perhaps the most direct consequence of the steric clash in this compound is its effect on the molecule's geometry, specifically the torsional or dihedral angle between the naphthalene and phenyl rings. The steric repulsion between the ortho-isopropyl groups on the phenyl ring and the hydrogen atom at the 8-position of the naphthalene ring forces the two aromatic systems to adopt a highly twisted, nearly perpendicular conformation.

This enforced non-planar geometry has two major consequences:

Atropisomerism: The barrier to rotation around the C-C single bond connecting the two rings is extremely high due to the severe steric hindrance. wikipedia.org This high rotational barrier means that rotation is frozen at room temperature, giving rise to atropisomers—stereoisomers resulting from hindered rotation. wikipedia.orgbris.ac.uk For the molecule to racemize, the ortho-substituents would have to pass each other, which involves a high-energy transition state. The half-life for such an interconversion would be very long, making the individual enantiomers stable and isolable. nih.gov

Disruption of Electronic Delocalization: For effective electronic communication (π-conjugation) to occur between two aromatic rings, they must be coplanar or nearly coplanar. The large torsional angle in this compound, predicted to be close to 90°, effectively breaks the π-conjugation between the phenyl and naphthalene systems. nih.gov The π-orbitals of the two rings are orthogonal to each other, preventing overlap. This electronic isolation means that the spectroscopic properties (like UV-Vis absorption and fluorescence) of the naphthalene moiety would be largely unperturbed by the phenyl ring, and vice versa. rsc.org The molecule would behave electronically as two separate chromophores rather than one extended conjugated system.

The table below compares typical torsional angles in various biaryl systems, illustrating the dramatic effect of ortho-substitution.

| Compound | Ortho-Substituents | Typical Torsional Angle (°) | Reference |

| Biphenyl | H, H | ~44° | nih.gov |

| 2-Methylbiphenyl | H, Me | ~63° | westmont.edu |

| 2,2'-Dimethylbiphenyl | Me, Me | >70° | westmont.edu |

| Generic o-Biarylphosphine Cavitand | P(Cy)₂, H | 84.55° | researchgate.net |

| This compound | i-Pr, H on C8 | ~90° (Predicted) |

Computational Chemistry Investigations

Density Functional Theory (DFT) Studies of Molecular Conformation and Rotational Barriers

Density Functional Theory (DFT) is a cornerstone of computational chemistry for studying the electronic structure and geometry of molecules. For 1-(2,4,6-triisopropylphenyl)naphthalene, DFT calculations are crucial for determining its preferred three-dimensional conformation and the energy barrier to rotation around the C-C single bond connecting the naphthalene (B1677914) and triisopropylphenyl rings.

The significant steric hindrance caused by the bulky 2,4,6-triisopropylphenyl group forces the two aromatic rings out of planarity. DFT geometry optimizations can precisely calculate the optimal dihedral angle between the rings. This angle represents a balance between the stabilizing effects of π-system conjugation (which favors planarity) and the destabilizing steric repulsion between the ortho-isopropyl groups and the hydrogen atom at the 8-position of the naphthalene ring. nih.gov Studies on similarly bulky biaryl systems have shown that functionals like B3LYP, PBE0, and M06-2X, often combined with dispersion corrections (e.g., D3), provide accurate geometries and rotational barriers. researchgate.net

The rotational barrier is a key property of atropisomers, which are stereoisomers arising from hindered rotation. To calculate this barrier, a relaxed potential energy surface scan is performed by systematically varying the dihedral angle and calculating the energy at each step. The transition state for rotation typically occurs at a dihedral angle of 0° or 180°, where steric clash is maximized. The energy difference between the ground state (optimized dihedral angle) and the transition state defines the rotational barrier. For a molecule with the steric bulk of this compound, this barrier is expected to be substantial, potentially allowing for the separation of enantiomeric conformers at room temperature. researchgate.net

Table 1: Representative DFT-Calculated Properties for a Sterically Hindered Biaryl System Note: These are illustrative values based on similar compounds. Specific values for this compound require dedicated calculations.

| Computational Method | Ground State Dihedral Angle (°) | Rotational Barrier (kcal/mol) |

|---|---|---|

| B3LYP-D3/6-31G(d) | 85.2 | 28.5 |

| M06-2X/6-311+G(d,p) | 88.1 | 31.2 |

| PBE0-D3/def2-TZVP | 87.5 | 30.8 |

Analysis of Non-Covalent Interactions and Dispersion Energies

Non-covalent interactions (NCIs) are critical in determining the structure, stability, and intermolecular associations of molecules. In this compound, intramolecular NCIs, particularly van der Waals forces and dispersion interactions, play a dominant role. The bulky isopropyl groups and the extended aromatic systems create a complex landscape of these weak forces. dtu.dk

Dispersion energy, a component of van der Waals forces arising from instantaneous fluctuations in electron density, is particularly significant in stabilizing the folded, non-planar conformation of the molecule. nih.gov Computational methods like Symmetry-Adapted Perturbation Theory (SAPT) can be used to decompose the total interaction energy into physically meaningful components such as electrostatics, exchange, induction, and dispersion. kaist.ac.kr For large molecules, DFT methods with dispersion corrections (DFT-D) are more practical and have shown excellent performance in capturing these effects. ccu.edu.twnih.gov

Table 2: Illustrative Energy Decomposition Analysis for Intramolecular Interactions Note: These values are hypothetical, representing typical contributions in a large, non-polar molecule.

| Interaction Type | Energy Contribution (kcal/mol) | Description |

|---|---|---|

| Electrostatics | -2.5 | Minor contribution due to small partial charges. |

| Exchange-Repulsion | +15.0 | Pauli repulsion from overlapping electron clouds. |

| Induction (Polarization) | -4.5 | Electron cloud distortion. |

| Dispersion | -21.0 | Dominant stabilizing force from electron correlation. |

Computational Docking and Binding Affinity Predictions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. dntb.gov.ua It is most often used to predict the binding of a small molecule ligand to a protein receptor. Given the large, rigid, and hydrophobic nature of this compound, it could be investigated as a potential ligand for proteins with deep, non-polar binding pockets.

The docking process involves two main steps: sampling of conformational space and scoring of the generated poses. A docking algorithm would explore various orientations and conformations of the ligand within the protein's active site. Scoring functions then estimate the binding affinity for each pose, typically as a free energy of binding (in kcal/mol), with more negative values indicating stronger binding. nih.govnih.gov

For this compound, docking studies would likely predict strong interactions with hydrophobic residues such as leucine, isoleucine, valine, and phenylalanine within a protein's binding site. The naphthalene and phenyl rings could engage in π-π stacking or T-shaped π-stacking interactions with aromatic residues like tyrosine or tryptophan. ijsrp.org The bulky isopropyl groups would be expected to fit into greasy, hydrophobic sub-pockets. mdpi.com While docking provides a valuable prediction, the results are often refined using more computationally intensive methods like Molecular Dynamics (MD) simulations to account for protein flexibility and the effects of solvent. dntb.gov.ua

Table 3: Sample Predicted Binding Affinities from a Virtual Docking Screen Note: This table is for illustrative purposes only. The target proteins are hypothetical examples.

| Protein Target (PDB ID) | Binding Site Character | Predicted Binding Affinity (kcal/mol) | Key Predicted Interactions |

|---|---|---|---|

| Hypothetical Kinase (e.g., 1T46) | Hydrophobic pocket | -9.5 | Hydrophobic, van der Waals |

| Nuclear Receptor (e.g., 2HI4) | Large, non-polar | -10.2 | π-π stacking, Hydrophobic |

| Protease (e.g., 1XYZ) | Shallow, greasy groove | -8.1 | van der Waals |

Elucidation of Reaction Mechanisms and Transition States

Computational chemistry is instrumental in elucidating reaction mechanisms by mapping the entire potential energy surface of a chemical transformation. This involves identifying the structures of reactants, products, intermediates, and, most importantly, the transition states that connect them. nih.gov For a molecule like this compound, DFT calculations can be used to explore various potential reactions, such as electrophilic aromatic substitution or oxidation.

To study a reaction mechanism, computational chemists locate the transition state (TS) structure, which is a first-order saddle point on the potential energy surface. Frequency calculations are then performed to confirm the TS, which is characterized by having exactly one imaginary frequency corresponding to the motion along the reaction coordinate. chemistrysteps.comlibretexts.org The energy difference between the reactants and the transition state gives the activation energy, which is the primary determinant of the reaction rate. epa.gov

For example, one could computationally investigate the regioselectivity of nitration on the naphthalene ring. By calculating the activation energies for attack at each possible position, one can predict the most likely product. The calculations would account for the steric hindrance from the triisopropylphenyl group and its electronic directing effects. Such studies provide deep mechanistic insights that can guide synthetic efforts and explain experimental observations. rsc.org

Table 4: Example of Calculated Activation Energies for a Hypothetical Reaction Note: This data is illustrative for a generic electrophilic substitution reaction.

| Reaction Pathway | Transition State Structure | Calculated Activation Energy (kcal/mol) | Predicted Outcome |

|---|---|---|---|

| Attack at C5 of Naphthalene | TS-C5 | 22.5 | Minor Product |

| Attack at C7 of Naphthalene | TS-C7 | 18.9 | Major Product |

| Attack at C3 of Phenyl Ring | TS-C3' | 25.1 | Minor/No Product (Steric hindrance) |

Applications in Advanced Materials Chemistry and Synthetic Applications

Utilization of Bulky Naphthyl Groups in Organic Synthesis

In organic synthesis, the strategic use of sterically bulky groups is a cornerstone for controlling reactivity and selectivity. The 1-(2,4,6-triisopropylphenyl)naphthalene moiety serves as an exemplar of a bulky naphthyl group, where the triisopropylphenyl substituent provides a significant steric shield around one side of the naphthalene (B1677914) core. This steric hindrance can be exploited to direct the approach of reagents, stabilize reactive intermediates, or serve as a robust protecting group that is stable under various reaction conditions.

The sheer size of the 2,4,6-triisopropylphenyl group can prevent or slow down certain chemical reactions, a phenomenon known as steric hindrance. This effect is often leveraged to achieve regioselectivity in reactions by blocking access to specific sites on a molecule. For instance, the reduction of ketones bearing a 2,4,6-triisopropylphenyl group has been shown to be substantially more difficult compared to analogs with smaller substituents like methyl groups. While 1-(2,4,6-trimethylphenyl)ethanone can be reduced with a mild agent like NaBH₄, the corresponding 1-(2,4,6-triisopropylphenyl)ethanone does not react under these conditions and requires a much stronger reducing agent like LiAlH₄ mdpi.com. This highlights the profound impact of the bulky group on reactivity.

Furthermore, bulky terminal groups on linear molecules can influence the products of polymerization or chain-extension reactions. Studies on the synthesis of dinaphthylpolyynes have shown that using bulkier end groups, such as naphthyl groups, favors the formation of longer carbon chains compared to lighter phenyl groups under the same synthetic approach arxiv.org. The steric repulsion between the bulky end caps can stabilize the extended conformation of the chain, influencing the product distribution. The 2-naphthylmethyl (Nap) group, a related structure, is also valued as a protecting group in the multi-step synthesis of complex molecules like oligosaccharides, where it can be selectively removed under specific oxidative conditions without affecting other permanent protecting groups nih.govrsc.org.

| Substrate | Reaction Condition | Yield | Reference |

|---|---|---|---|

| 1-(2,4,6-trimethylphenyl)ethanone | NaBH₄, Ethanol, RT | 12% | mdpi.com |

| 1-(2,4,6-triisopropylphenyl)ethanone | NaBH₄, Ethanol, RT, 2 days | 0% (No reaction) | mdpi.com |

| 1-(2,4,6-triisopropylphenyl)ethanone | LiAlH₄ | Successful Reduction | mdpi.com |

| Nap-protected Disaccharide | DDQ, β-pinene | 68–96% (Deprotection) | nih.gov |

Development of Functional Supramolecular Systems

Supramolecular chemistry involves the design and synthesis of complex chemical systems formed by the association of two or more chemical species held together by non-covalent intermolecular forces. The this compound scaffold is an excellent building block for such systems. Its rigid naphthalene core provides a platform for π-π stacking interactions, while the bulky triisopropylphenyl group can control the geometry of assembly, prevent dense packing, and enhance solubility in organic solvents.

The interplay between the attractive forces of the π-systems and the repulsive steric interactions of the bulky substituents allows for the rational design of supramolecular architectures like dimers, oligomers, and polymers mdpi.com. For example, derivatives of 1,3,5-trisubstituted 2,4,6-triethylbenzenes, which share the principle of a central core with bulky peripheral groups, show a pronounced tendency to form discrete, closely nested molecular pairs in the solid state, stabilized by C–H⋯π interactions rsc.org. Similarly, the bulky groups in N-(2,6-diisopropylphenyl)-[6-(2,4,6-triisopropylphenyl)-pyridine-2-yl]-amine ligands dictate the orientation and coordination geometry in metal complexes, leading to specific head-to-tail arrangements of the ligands mdpi.com. These principles are directly applicable to the design of supramolecular systems based on this compound.

A significant application of molecules containing bulky aryl-naphthalene units is in the field of Aggregation-Induced Emission (AIE) materials nih.gov. AIE is a photophysical phenomenon where non-emissive or weakly emissive molecules are induced to emit light strongly upon aggregation in a poor solvent or in the solid state nih.gov. The mechanism behind AIE is often attributed to the restriction of intramolecular motions (RIM), such as rotations and vibrations, in the aggregated state. These motions typically serve as non-radiative decay pathways for the excited state energy in dilute solutions.

The this compound structure is tailor-made for AIE activity. The covalent bond between the naphthalene and the triisopropylphenyl ring acts as a rotor. In solution, the phenyl ring can rotate freely, quenching fluorescence. However, upon aggregation, the steric hindrance from the bulky isopropyl groups prevents this rotation. This blockage of the non-radiative decay channel forces the excited state to decay radiatively, resulting in strong fluorescence emission acs.org. Bulky substituents have been shown to be critical in promoting AIE in various naphthalene derivatives nih.govlatrobe.edu.au. For instance, naphthalene diimides (NDIs) functionalized with bulky groups exhibit AIE, with the nature of the substituent influencing the type of intermolecular packing (H- or J-aggregates) and, consequently, the quantum yield of emission latrobe.edu.au.

| Compound Type | Solvent System | Key Feature | Fluorescence Quantum Yield (ΦF) | Reference |

|---|---|---|---|---|

| Pyrene-fluorescein conjugate | THF/Water (fw = 70%) | J-type aggregation | 97% | nih.gov |

| Naphthalene Diimide (short alkyl chains) | THF/Water aggregates | H-aggregation | High | latrobe.edu.au |

| Naphthalene Diimide (long alkyl chains) | THF/Water aggregates | J-aggregation | Low | latrobe.edu.au |

| 1,4-bis((triisopropylsilyl)ethynyl)naphthalene | Toluene | Bulky TIPS groups | Up to 19% (Upconversion) | acs.orgacs.org |

Aryl-naphthalene derivatives, particularly naphthalene diimides (NDIs), are prominent n-type (electron-transporting) organic semiconductors used in a variety of electronic and optoelectronic devices, including organic thin-film transistors (OTFTs) and organic solar cells nih.govacs.org. The performance of these devices is highly dependent on the molecular structure of the semiconductor, which influences its energy levels (HOMO/LUMO), solid-state packing, and charge carrier mobility.

The introduction of bulky substituents like the 2,4,6-triisopropylphenyl group can be used to tune these properties. While extremely bulky groups might disrupt the close π-π stacking required for efficient charge transport, carefully designed substitution can control the thin-film morphology to achieve optimal packing for high charge mobility acs.orgacs.org. For example, attaching cyclohexyl end groups to NDI molecules was found to direct intermolecular stacking in a way that dramatically improved the electron mobility to nearly 6 cm²/(V·s) acs.orgacs.org. Research has shown that different NDI derivatives exhibit a wide range of electron mobilities, demonstrating the tunability afforded by modifying the substituents researchgate.netnih.govmdpi.comrsc.org. The combination of the electronically active naphthalene core with the structure-directing bulky triisopropylphenyl group makes this compound a promising scaffold for developing new high-performance organic semiconductors.

| Compound Class | Substituent | Electron Mobility (µe) (cm²/Vs) | Device | Reference |

|---|---|---|---|---|

| Naphthalene Diimide | N,N′-bis(cyclohexyl) | ~6.0 | OTFT (Vapor Deposited) | acs.orgacs.org |

| Naphthalene Diimide | Butyl | ~6.0 | OTFT (Calculated) | mdpi.com |

| Naphthalene Diimide | Cyclopentyl | ~15.0 | OTFT (Calculated) | mdpi.com |

| Thionated NDI | Linear Alkyl Chains | up to 7.5 x 10⁻² | OTFT | rsc.org |

| NDI-Fullerene Dyad (S4) | C₆₀ | 1.20 x 10⁻⁴ to 3.58 x 10⁻⁴ | OTFT (Solution Processed) | nih.gov |

Role as Stereocontrol Elements in Asymmetric Synthesis

In asymmetric synthesis, the goal is to produce a single enantiomer or diastereomer of a chiral molecule. One powerful strategy to achieve this is the use of a chiral auxiliary—an enantiomerically pure group that is temporarily incorporated into an achiral substrate to direct the stereoselectivity of a subsequent reaction researchgate.netuvic.ca. After the reaction, the auxiliary is removed, yielding an enantiomerically enriched product.

The effectiveness of a chiral auxiliary relies on its ability to create a highly ordered, diastereomeric transition state that favors the formation of one stereoisomer over the other. Bulky groups are essential components of many successful chiral auxiliaries, as they provide the steric hindrance necessary to block one face of a reactive center, forcing a reagent to approach from the less hindered face thieme-connect.com. The 2,4,6-triisopropylphenyl group is an excellent candidate for this role due to its large size and rigid structure.

While this compound itself may not be a standard auxiliary, the principle is demonstrated by structurally related compounds. For example, chiral oxazolidinones (Evans auxiliaries) bearing bulky substituents are widely used to control the stereochemistry of aldol and alkylation reactions, often achieving very high levels of diastereoselectivity researchgate.netresearchgate.netnih.gov. The bulky group on the auxiliary locks the conformation of the enolate intermediate, exposing one face to electrophilic attack while shielding the other uvic.ca. This leads to the preferential formation of one diastereomer. The high diastereomeric ratios (d.r.) and enantiomeric excesses (e.e.) reported for reactions using auxiliaries with bulky aromatic groups underscore their power in stereocontrol nih.gov.

| Reaction Type | Chiral Auxiliary Principle | Diastereomeric Ratio (d.r.) | Enantiomeric Excess (e.e.) | Reference |

|---|---|---|---|---|

| Enolate Alkylation | Evans Oxazolidinone (Bulky Phenyl) | 94 : 6 | N/A | uvic.ca |

| Michael Addition | Camphor-derived Auxiliary | ≥95 : 5 | up to 99% | researchgate.net |

| Reductive Cross-Coupling | N-tert-butanesulfinyl imines | N/A | >94% | thieme-connect.com |

| Alkyl-Alkyl Cross-Coupling | Chiral Nickel Catalyst | >99 : 1 | up to 94% | nih.gov |

Future Research Trajectories for 1 2,4,6 Triisopropylphenyl Naphthalene Systems

Exploration of Novel Synthetic Pathways for Enhanced Efficiency

The synthesis of tetra-ortho-substituted biaryls like 1-(2,4,6-triisopropylphenyl)naphthalene is often challenging, with standard cross-coupling reactions providing low yields due to steric hindrance. acs.orgacs.org Future research should focus on developing more efficient and robust synthetic methodologies.

Current approaches predominantly rely on transition-metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. acs.orgnih.gov However, the steric bulk of both the 1-naphthyl and the 2,4,6-triisopropylphenyl coupling partners necessitates highly active catalyst systems. Prospective research avenues include:

Development of Advanced Ligands: Designing new phosphine (B1218219) ligands that are both electron-rich and sterically bulky can enhance the efficacy of palladium catalysts for coupling hindered substrates. acs.orgresearchgate.netnih.gov Ligands based on novel scaffolds could create a specific catalytic pocket that facilitates the challenging C-C bond formation.

Alternative Coupling Strategies: Investigating other cross-coupling reactions, such as Kumada-Corriu coupling using Grignard reagents, could offer alternative pathways that may be more tolerant to severe steric crowding. scilit.com

Flow Chemistry and Microwave-Assisted Synthesis: The use of microreactor technology or microwave irradiation could improve reaction kinetics and yields by enabling precise control over reaction parameters like temperature and pressure, potentially overcoming the high activation barriers associated with sterically hindered couplings. researchgate.net

A comparative table of potential synthetic strategies is presented below.

| Coupling Reaction | Typical Catalyst/Ligand System | Potential Advantages for Hindered Systems | Research Focus |

| Suzuki-Miyaura | Pd(OAc)₂ / Bulky Biaryl Phosphine (e.g., S-Phos) | High functional group tolerance | Design of more effective, sterically tailored ligands. nih.gov |

| Kumada-Corriu | NiCl₂(dppp) or Pd/Phosphinous Acid | High reactivity of Grignard reagents | Optimization of reaction conditions to minimize side reactions. scilit.com |

| Negishi | Pd(dba)₂ / S-Phos | Often effective for highly hindered substrates | Exploring a wider range of organozinc reagents. |

| C-H Activation | Rh(I) or Pd(II) catalysts | High atom economy, avoids pre-functionalization | Development of catalysts for regioselective C-H activation on the naphthalene (B1677914) core. |

Deeper Understanding of Complex Conformational Dynamics

The severe steric clash between the ortho-isopropyl groups and the hydrogen at the 8-position of the naphthalene ring heavily restricts rotation around the central C-C bond. This gives rise to atropisomerism, where distinct, non-interconverting rotational isomers (rotamers) can be isolated. stereoelectronics.orgwikipedia.org A thorough understanding of these dynamics is crucial for any potential application.

Future research should aim to:

Quantify Rotational Barriers: Employing dynamic nuclear magnetic resonance (DNMR) spectroscopy at various temperatures to experimentally determine the energy barrier to rotation between the stable atropisomers. wikipedia.org This data provides fundamental insight into the molecule's conformational stability.

Computational Analysis: Using Density Functional Theory (DFT) and other high-level ab initio methods to model the torsional potential energy surface. chemrxiv.orgrsc.orgresearchgate.net Such calculations can predict the lowest energy conformations, the transition state for rotation, and the height of the rotational barrier, complementing experimental findings. researchgate.netnih.gov

Isolate and Characterize Atropisomers: Developing methods, such as chiral chromatography, to separate the individual enantiomeric atropisomers. researchgate.net The chiroptical properties (e.g., circular dichroism) of the isolated isomers should be characterized to assign their absolute configuration.

Rational Design of Derivatives for Targeted Supramolecular Assemblies

The rigid and well-defined three-dimensional structure of this compound makes it an excellent scaffold for supramolecular chemistry. By introducing specific functional groups, derivatives can be designed to self-assemble into complex, ordered architectures.

Key research directions include:

Introducing Recognition Sites: Functionalizing the naphthalene or triisopropylphenyl rings with hydrogen bonding motifs (e.g., amides, carboxylic acids), metal-coordinating ligands (e.g., pyridines, phosphines), or π-donor/acceptor groups.

Controlling Self-Assembly: Studying how the placement and nature of these functional groups direct the formation of specific supramolecular structures, such as dimers, oligomers, or extended networks. Techniques like X-ray crystallography and scanning tunneling microscopy will be vital for characterizing the resulting assemblies.

Host-Guest Chemistry: Exploring the potential of derivatives to act as hosts for smaller guest molecules. The sterically hindered framework could create unique cavities and binding pockets, leading to selective molecular recognition.

Development of Advanced Catalytic Systems Leveraging Steric Features

The extreme steric bulk of the this compound framework can be harnessed to create highly selective catalysts. By incorporating a catalytically active metal center, the steric environment can control access to the active site, thereby dictating the stereochemistry or regioselectivity of a reaction.

Future research should focus on:

Synthesis of Chiral Ligands: Preparing enantiopure atropisomers of functionalized this compound derivatives that can serve as ligands in asymmetric catalysis. researchgate.netnih.gov For example, introducing phosphine groups could yield ligands analogous to the highly successful BINAP family. stereoelectronics.org

Application in Asymmetric Catalysis: Testing these new chiral ligands in a range of asymmetric transformations, such as hydrogenation, C-C bond formation, and hydroformylation. beilstein-journals.org The unique steric profile could lead to unprecedented levels of enantioselectivity for specific substrates.

Organocatalysis: Exploring derivatives as purely organic catalysts. For instance, the introduction of acidic or basic moieties onto the sterically defined scaffold could create a chiral Brønsted acid or base catalyst with a well-defined reaction pocket. princeton.edu

Computational Predictive Modeling for Structure-Property Relationships

Computational chemistry provides powerful tools for predicting the properties of new molecules, thereby guiding and accelerating experimental research. For the this compound system, a systematic computational approach can establish clear structure-property relationships.

Future directions in this area are:

Quantitative Structure-Activity Relationship (QSAR) Modeling: Developing QSAR models to correlate specific structural features of derivatives with their performance in applications like catalysis or molecular recognition. tandfonline.comwikipedia.orgmdpi.com This involves calculating a range of molecular descriptors and using statistical methods to build predictive models. neovarsity.orgprotoqsar.com

Predicting Electronic and Photophysical Properties: Using DFT and time-dependent DFT (TD-DFT) to predict how structural modifications affect properties such as the HOMO-LUMO gap, absorption and emission spectra, and redox potentials. This is crucial for designing new materials for optoelectronic applications.

Modeling Non-Covalent Interactions: Employing advanced computational methods to accurately model the non-covalent interactions (e.g., π-π stacking, C-H···π interactions) that govern the formation of supramolecular assemblies. arxiv.orgnih.govrsc.org This will enable the in silico design of derivatives with desired self-assembly behaviors. The combination of NMR spectroscopy with DFT calculations can be a powerful tool for conformational analysis in solution. nih.govnih.govresearchgate.net

By pursuing these interconnected research trajectories, the scientific community can fully elucidate the fundamental properties and unlock the significant potential of this compound and its derivatives for a wide range of advanced applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.